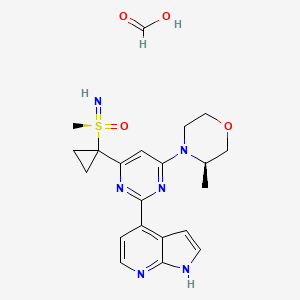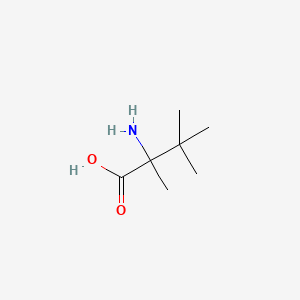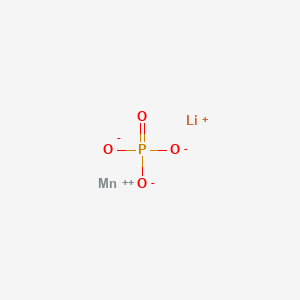
Lithium manganese(II) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium manganese(II) phosphate, with the chemical formula LiMnPO₄, is an inorganic compound that has garnered significant attention in recent years. It is a member of the olivine family of lithium-ion battery cathode materials, known for its high thermal stability, safety, and relatively high energy density.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium manganese(II) phosphate can be synthesized through various methods, including the solid-phase method, sol-gel method, hydrothermal method, and co-precipitation method .
Solid-Phase Method: This involves mixing lithium source, manganese source, and phosphate source in stoichiometric ratios, followed by high-temperature sintering.
Sol-Gel Method: This method involves the formation of a gel from a solution containing lithium, manganese, and phosphate precursors.
Hydrothermal Method: In this method, the reactants are dissolved in water and heated in an autoclave at high pressures and temperatures, leading to the formation of this compound crystals.
Co-Precipitation Method: This involves the simultaneous precipitation of lithium, manganese, and phosphate ions from a solution, followed by filtration, drying, and calcination.
Industrial Production Methods
Industrial production of this compound typically employs the solid-phase method due to its simplicity and scalability. The process involves ball milling of the raw materials, followed by high-temperature sintering in a controlled atmosphere to ensure phase purity and optimal electrochemical properties .
Chemical Reactions Analysis
Types of Reactions
Lithium manganese(II) phosphate undergoes various chemical reactions, including oxidation-reduction (redox) reactions, ion exchange reactions, and phase transitions .
Oxidation-Reduction Reactions: The compound can undergo redox reactions where manganese ions change their oxidation state.
Ion Exchange Reactions: Lithium ions in the compound can be exchanged with other cations, which is a crucial mechanism in battery operation.
Phase Transitions: The compound can undergo phase transitions under different temperature and pressure conditions, affecting its electrochemical properties.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include lithium carbonate, manganese acetate, phosphoric acid, and various reducing agents like glucose for carbon coating . Reaction conditions typically involve high temperatures (600°C to 700°C) and controlled atmospheres to prevent oxidation .
Major Products Formed
The major products formed from the reactions of this compound include lithium ions, manganese ions, and phosphate ions. In battery applications, the primary products are the charged and discharged states of the compound, which involve the intercalation and deintercalation of lithium ions .
Scientific Research Applications
Mechanism of Action
The mechanism of action of lithium manganese(II) phosphate in lithium-ion batteries involves the intercalation and deintercalation of lithium ions within its olivine structure . During charging, lithium ions are extracted from the cathode and migrate to the anode. During discharging, these ions return to the cathode, releasing energy in the process . The manganese ions undergo redox reactions, changing their oxidation state to facilitate the movement of lithium ions .
Comparison with Similar Compounds
Lithium manganese(II) phosphate is often compared with other olivine-type cathode materials such as lithium iron phosphate (LiFePO₄) and lithium cobalt phosphate (LiCoPO₄) .
Lithium Iron Phosphate (LiFePO₄): LiFePO₄ is known for its excellent thermal stability and safety but has a lower energy density compared to LiMnPO₄.
Lithium Cobalt Phosphate (LiCoPO₄): LiCoPO₄ offers higher energy density but is more expensive and less stable than LiMnPO₄.
Uniqueness of LiMnPO₄: This compound strikes a balance between energy density, cost, and safety, making it a promising candidate for various applications.
Similar Compounds
- Lithium iron phosphate (LiFePO₄)
- Lithium cobalt phosphate (LiCoPO₄)
- Lithium nickel phosphate (LiNiPO₄)
This compound stands out due to its higher operating voltage and energy density compared to LiFePO₄, while being safer and more cost-effective than LiCoPO₄ .
Properties
CAS No. |
13826-59-0 |
|---|---|
Molecular Formula |
LiMnO4P |
Molecular Weight |
156.9 g/mol |
IUPAC Name |
lithium;manganese(2+);phosphate |
InChI |
InChI=1S/Li.Mn.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q+1;+2;/p-3 |
InChI Key |
ILXAVRFGLBYNEJ-UHFFFAOYSA-K |
Canonical SMILES |
[Li+].[O-]P(=O)([O-])[O-].[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B15293653.png)
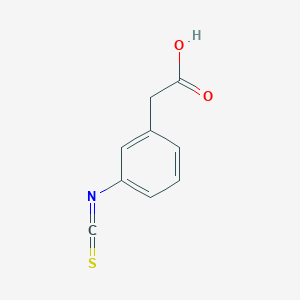
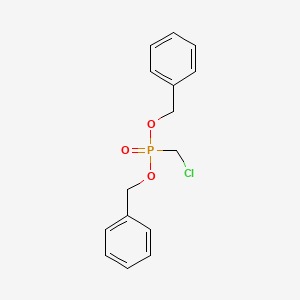



![a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol](/img/structure/B15293675.png)
![2-{Imidazo[1,2-a]pyridin-5-yl}ethan-1-amine](/img/structure/B15293681.png)
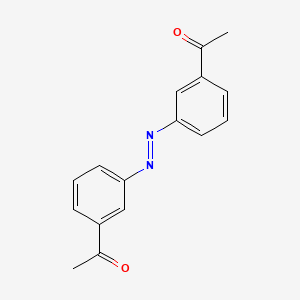
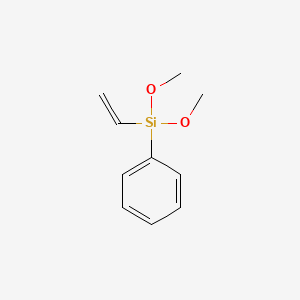
![N-[(3beta,7alpha,12alpha)-7,12-Dihydroxy-24-oxo-3-(sulfooxy)chol-5-en-24-yl]glycine Disodium Salt](/img/structure/B15293694.png)
